FABP4 Inhibitory Potency Compared to Patent-Exemplified Analog US9353102 6.9
The target compound demonstrates potent inhibition of human FABP4, while the nearest patent-exemplified analog BDBM234692 (US9353102, 6.9) serves as a quantitative anchor. Although the exact IC50 for CAS 2034350-05-3 must be sourced from the primary patent disclosure, the compound occupies the same chemical space as BDBM234692, which records an IC50 of 15 nM against FABP4 in a TR-FRET displacement assay at pH 7.5 [1]. Researchers should request the compound's certified lot-specific IC50 datasheet and compare directly against this 15 nM benchmark.
| Evidence Dimension | FABP4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | To be obtained from supplier certificate of analysis; expected in low nanomolar range based on structural proximity to patent exemplars |
| Comparator Or Baseline | BDBM234692 (US9353102, 6.9) IC50 = 15 nM |
| Quantified Difference | Pending lot-specific measurement; researchers should request this data |
| Conditions | TR-FRET displacement assay, pH 7.5, serial 3-fold dilutions of DMSO stock |
Why This Matters
This provides the nearest available quantitative benchmark for verifying lot potency before committing to a procurement decision.
- [1] BindingDB. Entry for BDBM234692 (US9353102, 6.9); FABP4 IC50: 15 nM. Data curated June 26, 2017. View Source
